Diphenylamine sulfate

Description

Contextualization within Organic Sulfates and Amines

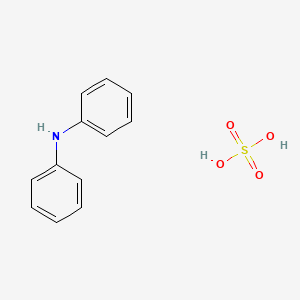

Diphenylamine (B1679370) sulfate (B86663), with the chemical formula C₁₂H₁₃NO₄S, is the salt formed from the reaction of diphenylamine with sulfuric acid. wikipedia.orgnih.gov Diphenylamine itself is a secondary aromatic amine, characterized by an amine group attached to two phenyl groups. wikipedia.org As a salt, diphenylamine sulfate combines the properties of an organic amine with those of an inorganic sulfate. This dual nature influences its solubility and reactivity. While diphenylamine is sparingly soluble in water, its salt form, this compound, exhibits different solubility characteristics, being soluble in alcohol and sulfuric acid. nih.govebay.com

The synthesis of diphenylamine typically involves the high-temperature reaction of aniline (B41778) with an aniline salt, such as aniline hydrochloride. wikipedia.org Subsequent treatment of the resulting diphenylamine with sulfuric acid yields this compound. wikipedia.org

Historical Trajectories and Milestones in Analytical Chemistry Applications

The history of diphenylamine and its derivatives is closely linked to the development of analytical chemistry. Discovered in 1864, diphenylamine was soon recognized for its utility in detecting oxidizing agents due to the formation of a blue coloration. wikipedia.org By the late 19th century, it was employed for the detection of nitrates and nitrites in substances like sulfuric acid and drinking water. wikipedia.org

A significant milestone occurred in 1924 when Zacharias Dische discovered the use of diphenylamine in the colorimetric estimation of deoxyribonucleic acid (DNA). wikipedia.orgscispace.com The Dische test, which relies on the reaction of diphenylamine with the deoxyribose sugar of DNA in an acidic environment, produces a blue-colored complex. iitg.ac.inweebly.comjaypeedigital.com This reaction became a foundational method for DNA quantification in biochemical research for many years. purdue.edu

Furthermore, diphenylamine and its sulfonated derivative, diphenylamine sulfonic acid, established themselves as important redox indicators in titrimetric analysis. blogspot.com The distinct color change from colorless or green to violet upon oxidation makes it a valuable tool for determining the endpoint of redox titrations, particularly those involving strong oxidizing agents like potassium dichromate. blogspot.combrainly.in

Scope and Research Significance for Contemporary Chemical Sciences

This compound continues to be a relevant compound in modern chemical research. Its primary applications lie in its role as a reagent for the detection and quantification of various analytes.

Key Research Applications:

Nitrate (B79036) and Nitrite Detection: The classic diphenylamine test remains a quick and sensitive qualitative method for detecting the presence of nitrate ions. wikipedia.org The reaction, which involves the oxidation of diphenylamine by nitrate in a strong acid medium to produce a blue color, is still utilized in various analytical settings. ebay.comwikipedia.orgcoresta.org

DNA Quantification: While more advanced techniques now exist, the diphenylamine method for DNA estimation is still a valuable and straightforward colorimetric assay, particularly in educational settings and for specific research applications where high-throughput analysis is not required. iitg.ac.inweebly.compurdue.edu The principle involves the acid-catalyzed conversion of deoxyribose to an aldehyde that reacts with diphenylamine. weebly.comjaypeedigital.com

Redox Indicator: Diphenylamine and its derivatives are still employed as redox indicators in classical analytical chemistry due to their sharp and distinct color changes at specific electrode potentials. blogspot.comlibretexts.org

Synthesis of Organic Compounds: this compound serves as a precursor in the synthesis of other organic molecules. For instance, the parent compound, diphenylamine, can be used to produce phenothiazine (B1677639) and carbazole (B46965) through reactions with sulfur and iodine, respectively. wikipedia.org

The enduring utility of this compound in these areas underscores its foundational importance in analytical chemistry and its continued role in both research and educational laboratories.

Table of Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | N-phenylaniline;sulfuric acid | nih.gov |

| Molecular Formula | C₁₂H₁₃NO₄S | nih.govcymitquimica.com |

| Molecular Weight | 267.30 g/mol | smolecule.com |

| Appearance | White to yellowish solid/powder | wikipedia.orgnih.gov |

| Melting Point | 123–125 °C (253–257 °F) | wikipedia.org |

| Solubility | Practically insoluble in water; soluble in alcohol and sulfuric acid | nih.govebay.com |

Table of Compound Names

| Compound Name |

|---|

| Acetaldehyde |

| Aniline |

| Aniline hydrochloride |

| Carbazole |

| Deoxyribose |

| Diphenylamine |

| Diphenylamine sulfonic acid |

| Diphenylbenzidine |

| Nitrodiphenylamine |

| p-Aminophenyl sulfone |

| Phenothiazine |

| Potassium dichromate |

| Sulfuric acid |

Properties

IUPAC Name |

N-phenylaniline;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N.H2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(2,3)4/h1-10,13H;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZMDJYHJNHGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

587-84-8, 56961-69-4 | |

| Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-phenyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40883450 | |

| Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish solid; [Merck Index] Slightly yellow powder; [MSDSonline] | |

| Record name | Diphenylamine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL, SULFURIC ACID | |

| Record name | DIPHENYLAMINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO YELLOWISH POWDER | |

CAS No. |

587-84-8, 56961-69-4 | |

| Record name | Diphenylamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(N-phenylanilinium) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(N-phenylanilinium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenylammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3257243NLY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHENYLAMINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

125 °C | |

| Record name | DIPHENYLAMINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Derivatization Methodologies

Precursor Synthesis of Diphenylamine (B1679370) (DPA)

The industrial production of diphenylamine primarily relies on the deamination of aniline (B41778) or the amination of phenol (B47542). These processes are typically conducted under demanding conditions of high temperature and pressure and are often facilitated by catalysts to enhance reaction rates and selectivity.

Catalytic Pathways from Aniline and Phenol Precursors

2 C₆H₅NH₂ → (C₆H₅)₂NH + NH₃

Another important route involves the reaction of aniline with phenol. This process is also carried out in the presence of a catalyst, such as phosphoric acid. researchgate.net A proposed mechanism involves the in-situ formation of aniline from phenol and ammonia (B1221849), which then reacts with either another phenol molecule or an aniline molecule to produce DPA. google.comgoogle.com This integrated approach allows for the production of both aniline and diphenylamine from a phenol and ammonia feedstock. google.comgoogle.com The use of hydrogen transfer catalysts in the reaction of phenols with ammonia has also been explored, where a cyclohexanone (B45756) intermediate is formed and subsequently reacts to produce diphenylamine. googleapis.com

The choice of catalyst is crucial for optimizing the yield and selectivity of DPA. For instance, alumina (B75360) catalysts with specific pore size distributions have been shown to improve efficiency at lower temperatures. google.comepo.org Bentonite-based acidic catalysts have also been utilized for related alkylation reactions of diphenylamine. researchgate.net

High-Temperature and Pressure Reaction Systems

The synthesis of diphenylamine from its precursors typically necessitates high temperatures and pressures to achieve reasonable reaction rates and conversions. For the self-condensation of aniline, temperatures can range from 380°C to over 475°C, with pressures varying from atmospheric to superatmospheric. taylorandfrancis.comgoogle.comepo.org One commercial process describes passing aniline vapor over activated alumina at temperatures above 450°C under pressure. taylorandfrancis.comepo.org Research has shown that under optimal conditions, which can include temperatures around 558 K (285°C) and specific reactant and catalyst ratios, high conversions of aniline to diphenylamine can be achieved. researchgate.net However, very high pressure does not always have a beneficial effect on the synthesis. researchgate.net The reaction conditions are carefully controlled to maximize the formation of diphenylamine while minimizing the production of by-products.

Table 1: Reaction Conditions for Diphenylamine Synthesis

| Precursors | Catalyst | Temperature Range | Pressure Range | Key Findings |

|---|---|---|---|---|

| Aniline | Activated Alumina | 380°C - >475°C taylorandfrancis.comgoogle.comepo.org | Atmospheric to Superatmospheric taylorandfrancis.comepo.org | High temperatures are generally required for good conversion. taylorandfrancis.comepo.org |

| Aniline and Phenol | Phosphoric Acid | ~285°C (558 K) researchgate.net | - | High conversion (72.57%) achieved under optimized conditions. researchgate.net |

| Phenol and Ammonia | Solid Heterogeneous Acidic Catalyst | - | - | Allows for in-situ generation of aniline and subsequent reaction to DPA. google.comgoogle.com |

Alkylation and Substitution Reactions in DPA Formation

While the primary focus is on the formation of the diphenylamine backbone, subsequent alkylation and substitution reactions are crucial for producing various derivatives with specific properties. For instance, alkylated diphenylamines are widely used as antioxidants in lubricants. wikipedia.org These derivatives are typically synthesized by reacting diphenylamine with alkenes such as isobutylene, diisobutylene, and nonene in the presence of acidic catalysts like activated clay. researchgate.net The reactivity in these alkylation reactions can be influenced by the chain length of the alkylating agent. researchgate.net

Furthermore, diphenylamine itself can undergo various substitution reactions. Electrophilic substitution reactions, for example, preferentially occur at the 2- or 7-positions of the benzenoid rings. pharmaguideline.com These reactions allow for the introduction of various functional groups onto the diphenylamine molecule, leading to a wide range of derivatives with diverse applications.

Formation of Diphenylamine Sulfate (B86663)

Diphenylamine is a weak base (pKb ≈ 14) and readily reacts with strong acids to form salts. wikipedia.org The formation of diphenylamine sulfate involves the protonation of the nitrogen atom of the diphenylamine molecule by sulfuric acid.

Protonation Mechanisms and Salt Formation

When diphenylamine is treated with sulfuric acid, the lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from the sulfuric acid. This protonation results in the formation of the diphenylammonium cation, [(C₆H₅)₂NH₂]⁺. The counter-ion is typically the bisulfate (HSO₄⁻) or sulfate (SO₄²⁻) anion, depending on the stoichiometry and concentration of the sulfuric acid used. The reaction with sulfuric acid yields the bisulfate salt, which presents as a white or yellowish powder. wikipedia.org The formation of this compound can be achieved by dissolving diphenylamine in concentrated sulfuric acid. escholarship.org

Studies on the protonation of substituted diphenylamines in ethanol-sulfuric acid mixtures have provided insights into their basicity. cdnsciencepub.comresearchgate.net The extent of protonation is influenced by the nature and position of substituents on the phenyl rings. cdnsciencepub.com

Acid-Base Equilibria and Sulfation Processes

The formation of this compound is a classic acid-base reaction governed by equilibrium principles. libretexts.orgsolubilityofthings.comlibretexts.orgbritannica.com The position of the equilibrium depends on the relative strengths of the acid (sulfuric acid) and the base (diphenylamine), as well as the solvent system. In a strongly acidic medium like concentrated sulfuric acid, the equilibrium lies far to the right, favoring the formation of the protonated diphenylammonium salt. researchgate.net

The study of acid-base equilibria is fundamental to understanding the conditions required for the complete formation of this compound. libretexts.orgsolubilityofthings.comlibretexts.orgbritannica.com The kinetics of reactions involving diphenylamine can also be significantly influenced by the acidity of the medium. For instance, the oxidation of diphenylamine by peroxodisulfate anions shows a complex dependence on pH, which is related to the protonation state of the reactants and intermediates. cdnsciencepub.com While diphenylamine is a very weak base, it can be protonated in strongly acidic solutions, a factor that is critical in various chemical processes, including its sulfation. researchgate.net

Synthesis of Functionalized this compound Derivatives

The derivatization of the diphenylamine scaffold is a critical area of research for creating novel materials and functional molecules. The introduction of a sulfonate group, in particular, modifies the electronic properties and solubility of the parent molecule, opening pathways to new applications. This section details the primary methodologies for synthesizing functionalized diphenylamine derivatives, focusing on direct sulfonation and subsequent coupling reactions to build complex ligands.

Sulfonation Reactions on Aromatic Rings

The direct sulfonation of diphenylamine is a fundamental method for producing diphenylamine sulfonic acids and their corresponding salts. This electrophilic aromatic substitution reaction typically involves treating diphenylamine with strong sulfonating agents. The position of the sulfonate group is directed by the activating effect of the amine bridge.

Commonly, the reaction yields diphenylamine-4-sulfonic acid as the major product. The process often utilizes concentrated or fuming sulfuric acid at elevated temperatures. scirp.orggoogle.com One established industrial method involves heating diphenylamine with concentrated sulfuric acid and removing the water formed during the reaction under reduced pressure to drive the equilibrium toward the product. chemicalbook.com The temperature is a critical parameter, with temperatures around 150-160°C being optimal to ensure complete sulfonation while avoiding the formation of disubstituted byproducts like diphenylamine-4,4'-disulfonic acid. google.com

Following sulfonation, the resulting diphenylamine sulfonic acid can be converted into various salts. For instance, the synthesis of barium diphenylaminesulfonate is achieved by hydrolyzing the sulfonation product and then precipitating the salt using a barium hydroxide (B78521) solution. google.comgoogle.com This process neutralizes the acid and isolates the product. google.com Research has also explored other sulfonating agents, such as sulfur trioxide (SO₃) and chlorosulfonic acid, which can offer milder reaction conditions and potentially different selectivity. scirp.org

Table 1: Synthesis of Barium Diphenylaminesulfonate via Direct Sulfonation This interactive table summarizes a typical procedure for the synthesis of barium diphenylaminesulfonate.

| Step | Parameter | Description | Source(s) |

| 1. Sulfonation | Reactants | Diphenylamine, Concentrated Sulfuric Acid (H₂SO₄) | chemicalbook.comgoogle.com |

| Ratio (approx.) | 1 kg Diphenylamine : 0.8-1.0 L H₂SO₄ | google.com | |

| Temperature | 155-160°C | google.com | |

| Conditions | Reaction is heated with stirring under reduced pressure to distill off water. | chemicalbook.com | |

| 2. Hydrolysis | Reagent | Water | chemicalbook.com |

| Temperature | 120-125°C for 20-30 minutes | google.comgoogle.com | |

| Procedure | The hot sulfonation mixture is poured into a larger volume of boiling water. | google.com | |

| 3. Precipitation | Reagent | Hot Barium Hydroxide (Ba(OH)₂) solution | google.com |

| Procedure | The Ba(OH)₂ solution is added to the hot aqueous mixture to precipitate barium sulfate and form the soluble barium diphenylaminesulfonate. | google.com | |

| 4. Isolation | Final Steps | The mixture is filtered to remove insoluble residues. The filtrate, containing the product, is then cooled and can be further purified. | chemicalbook.com |

Coupling Reactions and Complex Ligand Preparation

Diphenylamine and its sulfonated derivatives are versatile platforms for the construction of complex ligands for catalysis and materials science. The nitrogen atom of the diphenylamine backbone can be engaged in C-N cross-coupling reactions, while the entire structure can serve as a scaffold for multidentate ligands.

One of the most common derivatization methods is the C-N cross-coupling reaction, such as the Buchwald-Hartwig or Ullmann amination, to produce triphenylamine (B166846) derivatives. mdpi.comfrontiersin.org These reactions typically couple diphenylamine with aryl halides. Research has demonstrated that this transformation can be achieved using a palladium acetate (B1210297) catalyst without the need for additional complex ligands, operating under mild conditions in the open air. sioc-journal.cnresearchgate.net The reaction is sensitive to the electronic properties of the substrates, with electron-withdrawing groups on the aryl halide and electron-donating groups on the diphenylamine generally favoring the coupling. researchgate.net

Beyond simple coupling, the diphenylamine framework is used to build sophisticated chelating ligands. For example, new diphenylamine-linked bis(oxazoline) and bis(imidazoline) ligands have been synthesized and applied in asymmetric catalysis. researchgate.net Another approach involves the condensation of diphenylamine derivatives with aldehydes or ketones to form Schiff base ligands, which can then be used to create complexes with a variety of transition metals, including zinc, cadmium, and mercury. idosr.org

The sulfonate group itself adds another dimension to ligand design. Sodium diphenylamine-4-sulfonate can act as a ligand, coordinating with metal ions. gspchem.com It has been used to synthesize complexes with lanthanum(III) chloride, demonstrating its utility in coordination chemistry. researchgate.net

Table 2: Ligand-Free Pd-Catalyzed C-N Coupling of Diphenylamine This interactive table outlines optimized conditions for the synthesis of triphenylamine derivatives from diphenylamine and aryl bromides.

| Parameter | Condition | Effect on Yield | Source(s) |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 3 mol% loading was found to be optimal. | researchgate.net |

| Base | Potassium Carbonate (K₂CO₃) | 1.5 equivalents provided the best results. | researchgate.net |

| Solvent | Dimethyl Sulfoxide (DMSO) | Showed superior performance compared to other solvents like DMF or Toluene. | researchgate.net |

| Temperature | 90°C | Optimal temperature for the reaction under the specified conditions. | researchgate.net |

| Atmosphere | Air | The reaction proceeds efficiently without the need for an inert atmosphere. | sioc-journal.cnresearchgate.net |

| Substrate Scope | Aryl Bromides | Electron-withdrawing groups (e.g., -NO₂) on the aryl bromide resulted in higher yields (up to 93%). | researchgate.net |

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the intermolecular interactions within diphenylamine (B1679370) sulfate (B86663). The vibrational modes of the diphenylamine cation and the sulfate anion give rise to a characteristic spectrum.

The FTIR and Raman spectra of diphenylamine sulfate are dominated by vibrations originating from the N-H bond, the phenyl rings, and the sulfate ion. The secondary amine (N-H) stretching vibration is particularly sensitive to its environment and typically appears as a distinct band in the IR spectrum. The aromatic C-H stretching vibrations are observed at wavenumbers above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl rings produce a series of bands in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net The sulfate ion (SO₄²⁻), belonging to the Td point group, exhibits characteristic vibrational modes, though its symmetry can be lowered upon salt formation, leading to changes in the spectra. princeton.edu A notable peak for the sulfate group is expected around 1040-1100 cm⁻¹. researchgate.netresearchgate.net

Vibrational analyses of diphenylamine have identified contributions from both phenyl rings to different normal modes of vibration. researchgate.net For instance, the ring breathing mode is a key feature in the Raman spectrum. researchgate.net The assignments for the primary vibrational bands are detailed in the table below.

| Vibrational Mode | Wavenumber (cm⁻¹) | Region/Assignment |

| N-H Stretching | ~3400 | Secondary amine N-H stretch, often broadened by hydrogen bonding. |

| Aromatic C-H Stretching | 3000 - 3100 | C-H stretching vibrations of the phenyl rings. |

| C=C Stretching | 1500 - 1600 | Aromatic ring stretching, characteristic of the phenyl groups. |

| N-H Bending | 1500 - 1550 | In-plane bending of the N-H bond. |

| Sulfate (SO₄²⁻) Asymmetric Stretching | ~1100 | A strong, broad absorption in the IR spectrum due to the ν₃ mode of the sulfate ion. |

| Phenyl Ring Breathing | ~1000 | A characteristic sharp band in the Raman spectrum. researchgate.net |

| C-N Stretching | 1250 - 1350 | Stretching vibration of the bond between the nitrogen and the phenyl rings. |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Bending vibrations characteristic of the substitution pattern on the benzene (B151609) rings. |

Note: The exact positions of the bands can vary based on the sample preparation method (e.g., KBr pellet) and the physical state of the compound. nih.gov

This compound features both hydrogen bond donors (the N-H group) and acceptors (the oxygen atoms of the sulfate ion), leading to the formation of an extensive hydrogen bonding network in the solid state. nih.govnih.gov This network significantly influences the crystal packing and the vibrational spectra. The presence of hydrogen bonding is most clearly evidenced by a shift and broadening of the N-H stretching band in the IR spectrum. Compared to a free N-H group, the hydrogen-bonded N-H stretch is shifted to a lower frequency (a redshift).

The sulfonamide group in related molecules is known to be a good hydrogen bond acceptor, readily forming N-H···O=S interactions. mdpi.com In this compound, the protonated amine group (R₂NH₂⁺) acts as a donor, forming hydrogen bonds with the sulfate oxygens. These interactions are crucial in stabilizing the crystal lattice. The strength and geometry of these hydrogen bonds dictate the extent of the frequency shift for the N-H and S-O vibrational modes.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from its chromophoric phenylamine system.

The diphenylamine moiety is the primary chromophore responsible for the compound's UV absorption. The spectrum is dominated by π → π* transitions associated with the aromatic phenyl rings. The nitrogen atom's lone pair of electrons can also participate in n → π* transitions, although these are often less intense and may be obscured by the stronger π → π* bands.

Calculations on diphenylamine have shown that its first excited state is primarily of benzene B₂ᵤ character. oup.com However, an ionic charge-transfer state is located very close in energy, and the first absorption band observed in solution is considered a superposition of these two transitions. oup.com The delocalization of electrons across the two phenyl rings and the central nitrogen atom results in a conjugated system that absorbs in the UV region.

The polarity of the solvent can significantly influence the position and intensity of the absorption bands in the UV-Vis spectrum of this compound, a phenomenon known as solvatochromism. youtube.comsciencepublishinggroup.com The interactions between the solvent and the solute molecule can alter the energy difference between the ground and excited states.

Generally, for π → π* transitions, polar solvents can stabilize both the ground and excited states. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a smaller energy gap and a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). youtube.commdpi.com Conversely, for n → π* transitions, the ground state is often stabilized more by polar, protic solvents through hydrogen bonding, resulting in a shift to shorter wavelengths (a hypsochromic or blue shift). youtube.com Studies on diphenylamine have shown that its absorption spectrum is sensitive to the solvent environment, confirming the influence of solute-solvent interactions on its electronic transitions. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

The ¹H NMR spectrum of the diphenylamine cation would be expected to show distinct signals for the N-H proton and the aromatic protons on the phenyl rings. Due to the symmetry of the diphenylamine moiety, the protons on the two phenyl rings are chemically equivalent. The aromatic region (typically 6.5-8.0 ppm) would likely show multiplets corresponding to the ortho, meta, and para protons. The signal for the N-H proton would be a singlet, and its chemical shift could be highly variable depending on the solvent, concentration, and temperature due to hydrogen exchange and bonding.

In the ¹³C NMR spectrum, the number of signals would reflect the symmetry of the molecule. For the diphenylamine cation, four distinct signals would be expected for the aromatic carbons: one for the carbon attached to the nitrogen (ipso-carbon) and one each for the ortho, meta, and para carbons. The chemical shifts of these carbons provide insight into the electron distribution within the aromatic rings.

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | Variable | Singlet | N-H proton |

| ¹H | ~6.8 - 7.3 | Multiplets | Aromatic protons (ortho, meta, para) |

| ¹³C | ~143 | Singlet | Ipso-carbon (C attached to N) rsc.org |

| ¹³C | ~129 | Singlet | Meta-carbon rsc.org |

| ¹³C | ~121 | Singlet | Para-carbon rsc.org |

| ¹³C | ~118 | Singlet | Ortho-carbon rsc.org |

Note: The chemical shift values are based on data for the parent diphenylamine and can be influenced by protonation and the solvent used. rsc.orgrsc.org

Proton (¹H) NMR Spectral Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to be significantly different from that of its parent compound, diphenylamine, due to the protonation of the amine nitrogen by sulfuric acid.

The positive charge on the nitrogen atom in the diphenylammonium cation causes a general deshielding effect on the protons of the phenyl rings, shifting their signals downfield compared to neutral diphenylamine. The most pronounced effect would be on the N-H proton, which would appear as a broad singlet at a significantly downfield chemical shift. The aromatic protons ortho and para to the nitrogen atom are also expected to experience a notable downfield shift due to the electron-withdrawing nature of the positively charged nitrogen.

Table 1: Comparison of Experimental ¹H NMR Data for Diphenylamine and Expected Shifts for this compound.

| Proton | Diphenylamine (CDCl₃) Chemical Shift (δ) ppm | This compound Expected Chemical Shift (δ) ppm | Rationale for Change |

|---|---|---|---|

| N-H | ~5.6-5.7 (broad singlet) rsc.orgchemicalbook.com | >10.0 (broad singlet) | Significant deshielding due to protonation and positive charge on nitrogen. |

| Aromatic H (ortho, para) | ~6.9-7.3 (multiplet) rsc.orgchemicalbook.comrsc.org | Downfield shift (>7.3 ppm) | Deshielding from the electron-withdrawing -NH₂⁺- group. |

Carbon (¹³C) NMR Chemical Shift Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Similar to ¹H NMR, the protonation of the nitrogen in this compound induces significant changes in the chemical shifts of the carbon atoms compared to neutral diphenylamine.

The carbon atoms directly bonded to the nitrogen (ipso-carbons) are expected to be strongly deshielded and shift downfield. The ortho and para carbons would also experience a downfield shift due to the resonance and inductive effects of the ammonium (B1175870) group. The meta carbons would be the least affected.

Table 2: Comparison of Experimental ¹³C NMR Data for Diphenylamine and Expected Shifts for this compound.

| Carbon | Diphenylamine (CDCl₃) Chemical Shift (δ) ppm | This compound Expected Chemical Shift (δ) ppm | Rationale for Change |

|---|---|---|---|

| C-ipso (C-N) | ~143.3 rsc.org | Downfield shift (>143 ppm) | Strong deshielding from the adjacent positively charged nitrogen. |

| C-para | ~121.3 rsc.org | Downfield shift | Deshielding due to resonance effects of the -NH₂⁺- group. |

| C-ortho | ~118.0 rsc.org | Downfield shift | Deshielding due to inductive and resonance effects of the -NH₂⁺- group. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis.

In techniques like Electron Ionization (EI), the analysis of this compound would likely result in the detection of the molecular ion corresponding to the neutral diphenylamine base, as the sulfate salt is non-volatile and would thermally decompose in the ion source. The molecular ion for diphenylamine would appear at an m/z of 169. rsc.org

The fragmentation of the diphenylamine molecular ion (m/z 169) would proceed through characteristic pathways, including the loss of a hydrogen atom to form a stable ion at m/z 168, which is often the base peak. rsc.org Further fragmentation can occur, leading to ions such as the phenyl cation at m/z 77. rsc.org

Using softer ionization techniques such as Electrospray Ionization (ESI), it would be possible to observe the diphenylammonium cation [C₁₂H₁₁N + H]⁺ directly in the gas phase at an m/z of 170. Fragmentation of this ion via tandem mass spectrometry (MS/MS) would provide further structural confirmation. The fragmentation of sulfate-containing compounds often involves the characteristic loss of SO₃ (80 Da), although in the case of this simple salt, the primary ion observed would likely be the protonated base. uab.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of an ion, allowing for the determination of its elemental composition. This is a definitive method for confirming the molecular formula.

For this compound (C₁₂H₁₃NO₄S), the calculated monoisotopic mass is 267.056529 Da. nih.govchemspider.com An HRMS analysis using a soft ionization technique could confirm this mass with high precision. More commonly, HRMS would be used to confirm the formula of the diphenylammonium cation observed in ESI-MS.

Calculated Exact Mass for [C₁₂H₁₂N]⁺ (protonated diphenylamine): 170.09642 Da

HRMS Measurement: An experimental value matching this calculated mass to within a few parts per million (ppm) would unequivocally confirm the molecular formula of the cationic portion of the compound.

X-ray Diffraction (XRD) Crystallography

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. mdpi.comcarleton.edu This non-destructive technique provides detailed information about unit cell dimensions, bond lengths, bond angles, and intermolecular interactions in the solid state. carleton.edu

A successful SCXRD analysis of this compound would yield a detailed structural model. This model would confirm the ionic nature of the compound, showing the diphenylammonium cation and the sulfate anion (SO₄²⁻). Key structural features that would be elucidated include:

Bond Lengths and Angles: Precise measurements of all covalent bonds within the diphenylammonium cation.

Conformation: The torsion angle between the two phenyl rings.

Ionic Interactions: The geometric arrangement of the sulfate anions around the diphenylammonium cations.

Hydrogen Bonding: The specific hydrogen bonds between the N-H protons of the cation and the oxygen atoms of the sulfate anion, which are crucial to the stability of the crystal lattice.

While SCXRD provides definitive structural information, a search of the reviewed literature did not yield publicly available crystallographic data for this compound. mdpi.comcarleton.eduyoutube.comyoutube.com

Powder X-ray Diffraction for Crystalline Phase Analysis

PXRD is a primary technique for the characterization of crystalline materials. An analysis of the PXRD pattern for this compound would typically involve the identification of characteristic diffraction peaks. The unique positions and intensities of these peaks serve as a fingerprint for the crystalline phase, allowing for its identification and differentiation from other solid-state forms. Furthermore, the data could be used to determine the unit cell parameters of the crystal lattice.

Intermolecular Interactions and Crystal Packing Motifs

A definitive crystal structure for this compound, determined through single-crystal X-ray diffraction, has not been identified in the surveyed scientific literature. Consequently, a detailed description of the specific intermolecular interactions and crystal packing motifs for this compound cannot be presented.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of diphenylamine (B1679370) sulfate (B86663). These methods allow for the precise calculation of molecular orbitals, electronic transitions, and other key quantum-mechanical observables.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of diphenylamine sulfate is characterized by the interaction between the diphenylammonium cation and the sulfate anion. Computational studies, often employing methods like DFT with basis sets such as B3LYP/6-311G(d,p), are used to optimize the molecular geometry and analyze its electronic properties. icontechjournal.com The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity.

In the diphenylammonium cation, the HOMO is typically localized on the π-system of the phenyl rings and the nitrogen atom, indicating these are the primary sites for electron donation. The LUMO is generally distributed over the aromatic system, representing the region most susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. icontechjournal.com A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. For the diphenylammonium cation, a positive potential would be concentrated around the -NH2+ group, while for the sulfate anion, a strong negative potential surrounds the oxygen atoms.

Table 1: Calculated Electronic Properties of Aromatic Amines using DFT This table presents typical data obtained from quantum chemical calculations for aromatic amine derivatives similar to diphenylamine. The values for this compound are hypothetical, based on trends observed in related compounds.

Spectroscopic Property Prediction and Correlation

Computational methods are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data to validate the theoretical models. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for simulating UV-Vis absorption spectra. nih.gov

For this compound, the electronic transitions responsible for UV-Vis absorption are primarily π→π* transitions within the aromatic rings of the diphenylamine moiety. Calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov Solvation effects are often included in these calculations using models like the Polarizable Continuum Model (PCM) to better mimic experimental conditions in a solvent.

Similarly, vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes to specific functional groups, such as the N-H stretching of the secondary amine and the S-O stretching modes of the sulfate group. A strong correlation between the computed and experimental spectra confirms the accuracy of the calculated molecular structure. semanticscholar.org

Table 2: Correlation of Experimental and Predicted Spectroscopic Data This table illustrates the typical correlation between experimental UV-Vis absorption maxima and values predicted by TD-DFT calculations for diphenylamine and its derivatives in a common solvent like ethanol.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions that are averaged out in static quantum calculations.

Conformational Analysis and Stability

The diphenylamine molecule is not planar; the two phenyl rings are twisted with respect to the C-N-C plane. MD simulations can explore the potential energy surface of the diphenylammonium cation to identify stable conformers and the energy barriers between them. acs.org The key parameter in this analysis is the dihedral angle between the two phenyl rings. Simulations can track this and other dihedral angles over time to understand the molecule's flexibility and the most probable conformations at a given temperature. The stability of these conformations is influenced by steric hindrance between the ortho-hydrogens of the phenyl rings.

Interaction with Solvents and Other Chemical Species

MD simulations are exceptionally powerful for studying the interactions between a solute and its environment. nih.gov For this compound dissolved in a solvent like water, simulations can reveal the structure of the solvation shells around the diphenylammonium cation and the sulfate anion. mdpi.com

The primary tool for analyzing these interactions is the Radial Distribution Function (RDF), g(r), which gives the probability of finding a solvent atom at a certain distance from a solute atom. academie-sciences.fr For instance, an RDF plot for the nitrogen atom of the cation and the oxygen atom of water would show sharp peaks corresponding to the first and second solvation shells. Similarly, strong interactions would be observed between the sulfate oxygens and water hydrogens. These simulations can also quantify the strength of hydrogen bonds and other non-covalent interactions.

Table 3: Intermolecular Interaction Analysis from MD Simulations This table provides representative data from MD simulations, showing the distance of the first peak in the Radial Distribution Function (RDF) for interactions between ions and water, indicating the primary solvation shell distance.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools to map out the pathways of chemical reactions, identify transition states, and calculate activation energies. rsc.org This is particularly relevant for understanding the function of diphenylamine as an antioxidant and stabilizer in materials like smokeless powder, where it reacts with nitrogen oxides. wikipedia.org

Using DFT, a proposed reaction mechanism can be investigated step-by-step. nih.govrsc.org For example, the reaction of diphenylamine with a radical species (e.g., •NO2) can be modeled. The process involves locating the structures of the reactants, intermediates, transition states, and products on the potential energy surface. The transition state is a first-order saddle point connecting reactants to products, and its structure provides crucial information about the geometry of the activated complex.

Table 4: Calculated Activation Energies for a Hypothetical Reaction Step This table shows hypothetical DFT-calculated free energies for the antioxidant mechanism of diphenylamine, specifically hydrogen atom abstraction by a peroxyl radical (ROO•).

Chemical Reactivity and Transformation Mechanisms

Oxidation-Reduction Chemistry

The oxidation-reduction chemistry of diphenylamine (B1679370) is fundamental to its most common applications, particularly as a redox indicator. wikipedia.org The central process involves the reversible oxidation of diphenylamine to colored derivatives.

The electrochemical behavior of diphenylamine is characterized by its oxidation to form diphenylbenzidine and subsequently a quinone-imine type structure. The initial oxidation step involves the coupling of two molecules of diphenylamine to form N,N'-diphenylbenzidine, which is colorless. kfs.edu.eg This intermediate is then reversibly oxidized to form diphenylbenzidine violet, a deeply colored quinoid species. kfs.edu.egekb.eg

This transformation occurs at a specific electrode potential, making diphenylamine and its sulfonated derivatives useful as redox indicators in titrations. wikipedia.orgacademysavant.com The standard redox potential (E₀) for this transformation varies slightly depending on the specific compound and the conditions, such as the pH and solvent. For instance, the oxidation potential for the diphenylamine/diphenylbenzidine system is approximately +0.76 V. kfs.edu.eg The introduction of a sulfonate group, as in diphenylamine-4-sulfonic acid, improves aqueous solubility and slightly alters the redox potential. wikipedia.org

Table 1: Formal Redox Potentials of Diphenylamine and Related Compounds

| Compound | Redox Potential (E₀') | Conditions |

| Diphenylamine | +0.67 V | pH=0 |

| Diphenylamine / Diphenylbenzidine System | +0.76 V | Acidic Medium |

| Diphenylamine-4-sulfonic acid sodium salt | +0.84 V | 1 M Sulfuric acid |

This table presents the formal redox potentials for the oxidation of diphenylamine and a sulfonated derivative under acidic conditions.

The oxidation of diphenylamine can lead to dimerization and, under specific conditions, polymerization. The initial step in these processes is the one-electron oxidation of the diphenylamine molecule to form a cation radical. researchgate.net This radical is stabilized by resonance across the aromatic rings.

Unlike the polymerization of aniline (B41778), which primarily proceeds through head-to-tail (N-C) coupling, the dimerization of diphenylamine cation radicals is sterically hindered at the nitrogen atom. researchgate.net Consequently, the coupling predominantly occurs via a C-C bond formation between the para-positions of the phenyl rings (tail-to-tail addition). researchgate.netosti.gov This leads to the formation of N,N'-diphenylbenzidine. researchgate.net

Further oxidation and coupling can lead to the formation of oligomers and polymers (polydiphenylamine). researchgate.net The polymerization can be conducted in various media, including sulfuric acid solutions, using a chemical oxidant such as ammonium (B1175870) persulfate. researchgate.net The molecular weight and structure of the resulting polymer are influenced by reaction conditions like reagent concentrations and temperature. researchgate.net However, the molecular mass of polydiphenylamine produced in homogeneous solutions is generally lower than that of polyaniline, a fact attributed to the steric hindrance and different coupling mechanism of the diphenylamine monomer. researchgate.net

In the context of its use as a redox indicator, diphenylamine technically acts as a reducing agent, as it donates electrons and becomes oxidized by the titrant (an oxidizing agent) at the equivalence point. kfs.edu.eg The visible color change from colorless to deep violet signals the completion of the primary reaction. kfs.edu.egacademysavant.com

Beyond its indicator function, derivatives of diphenylamine have been utilized as reductants in chemical synthesis. For example, sodium diphenylamine sulfonate can act as a reducing agent in the synthesis of branched gold nanocrystals from a gold(III) chloride precursor. gspchem.com In this application, the sulfonate compound reduces the gold ions (Au³⁺) to elemental gold (Au⁰), leading to the formation of nanocrystals.

Conversely, the oxidized form of diphenylamine, diphenylbenzidine violet, can be used as an oxidizing agent for the spectrophotometric determination of pharmaceutical compounds that have reducing properties. ekb.eg The reduction of the violet-colored compound back to the colorless form by the analyte allows for quantitative measurement. ekb.eg

Thermal Decomposition Characteristics

Diphenylamine sulfate (B86663) exhibits distinct thermal decomposition behavior, which is influenced by the presence of the sulfate group. The decomposition process involves proton transfer as a key initial step. akjournals.com

The thermal decomposition of diphenylamine hydrogen sulfate is primarily driven by a proton transfer reaction, which forms diphenylamine and a sulfuric acid molecule in the condensed phase. akjournals.com Under thermal stress, this is followed by a sulfonation process.

The main product of the thermal decomposition of diphenylammonium hydrogen sulfate is 4-(phenylamino) benzenesulfonic acid. akjournals.com This reaction involves the sulfonation of the diphenylamine molecule by the sulfuric acid generated in the initial proton transfer step. At higher temperatures, a water molecule is eliminated as vapor during the formation of the solid sulfonic acid. akjournals.com

When heated to decomposition, diphenylamine sulfate is also known to emit highly toxic fumes of sulfur oxides (SOx). nih.gov In the event of a fire, toxic oxides of nitrogen may also be formed. nih.govinchem.org

| Initial Compound | Decomposition Condition | Key Products | Reaction Pathway |

|---|---|---|---|

| Diphenylammonium hydrogen sulfate | Thermal heating / Microwave irradiation | 4-(phenylamino) benzenesulfonic acid, Water (vapor) | 1. Proton Transfer (forms Diphenylamine + H₂SO₄) 2. Sulfonation akjournals.com |

| This compound | Strong heating to decomposition | Sulfur oxides (SOx), Nitrogen oxides (NOx) | General decomposition/combustion nih.govinchem.orgfishersci.com |

The stability of this compound in high-temperature environments is linked to the proton transfer process, which is considered the primary and rate-controlling step in its thermolysis. akjournals.com The decomposition begins with the dissociation into diphenylamine and sulfuric acid. akjournals.com This process contrasts with other salts of diphenylamine, such as the nitrate (B79036) and perchlorate (B79767) salts, which are significantly less stable and tend to ignite or explode at elevated temperatures, respectively, to form gaseous products and residual carbon. akjournals.com The sulfate salt, through the sulfonation pathway, results in a more stable solid product, 4-(phenylamino) benzenesulfonic acid. akjournals.com However, like many organic compounds, if heated sufficiently in the presence of air, it can undergo combustion, and its dust may be explosive if mixed with air in critical proportions near an ignition source. nih.govinchem.org

Coordination Chemistry and Complexation

Ligand Properties of Diphenylamine (B1679370) and its Sulfate (B86663)

Diphenylamine, with the chemical formula (C₆H₅)₂NH, functions as a monodentate ligand researchgate.net. The primary donor site is the nitrogen atom of the secondary amine group, which possesses a lone pair of electrons available for coordination with a metal ion researchgate.netresearchgate.net. Due to having only a single donor atom, the diphenylamine molecule cannot act as a chelating agent, which requires multiple donor atoms to bind to the same central metal ion.

The sulfate ion (SO₄²⁻), while often serving as a counter-ion to balance the charge of the cationic complex, can also participate in coordination. The sulfate ligand can bind to metal centers in several modes, most commonly as a unidentate or a chelating bidentate ligand, by coordinating through one or two of its oxygen atoms wikipedia.org.

The formation and stability of metal complexes with diphenylamine are significantly influenced by both steric and electronic factors manchester.ac.ukchemrxiv.org.

Steric Effects : The two bulky phenyl groups attached to the nitrogen donor atom in diphenylamine create considerable steric hindrance. This bulkiness can limit the number of diphenylamine ligands that can fit around a single metal center and influences the resulting coordination geometry nih.gov. For instance, the steric repulsion between the phenyl rings of adjacent ligands can favor geometries that maximize the distance between them, such as a square planar or tetrahedral arrangement over a potentially more crowded octahedral one, depending on the size of the metal ion chemrxiv.org.

Electronic Effects : The nitrogen atom in diphenylamine acts as a σ-donor, and its basicity influences the strength of the coordination bond mdpi.com. The electronic properties of the ligand can be tuned by introducing substituents on the phenyl rings. Electron-donating groups would increase the electron density on the nitrogen atom, enhancing its donor capability, while electron-withdrawing groups would have the opposite effect mdpi.com. These electronic modifications can affect the stability and reactivity of the resulting metal complexes escholarship.org.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving diphenylamine typically involves the reaction of a metal salt with the diphenylamine ligand in a suitable solvent.

Several transition metal complexes of diphenylamine have been synthesized and studied. A notable example is the formation of a copper(II) complex by reacting copper(II) sulfate pentahydrate (CuSO₄·5H₂O) with diphenylamine in methanol (B129727) at a 1:4 metal-to-ligand molar ratio proquest.comresearchgate.net. Similarly, a nickel(II) complex has been prepared by reacting Nickel(II) nitrate (B79036) hexahydrate with diphenylamine in methanol researchgate.net. Research has also been conducted on the complexation of iron(III) and iron(II) sulfates with derivatives of diphenylamine, such as diphenyl-4-amine barium sulphonate researchgate.net.

The characterization of these complexes reveals details about their structure and bonding. In the case of the tetrakis(diphenylamine)copper(II) sulfate hexahydrate complex, the proposed formula is [Cu((C₆H₅)₂NH)₄]SO₄·6H₂O proquest.comresearchgate.net. Infrared spectroscopy data indicates that coordination occurs through the nitrogen atom of the N-H group researchgate.netresearchgate.net. Electronic spectral studies and a magnetic moment of 1.72 B.M. suggest a square planar geometry around the central Cu(II) ion proquest.comresearchgate.net.

For the nickel(II) complex, with a proposed formula of Ni((C₆H₅)₂NH)₄(NO₃)(H₂O)·5H₂O, electronic spectra show transition peaks that indicate an octahedral geometry researchgate.net. The complex is paramagnetic with an effective magnetic moment of 2.99 B.M., consistent with two unpaired electrons in an octahedral Ni(II) center researchgate.net.

The following table summarizes the properties of these representative complexes.

| Complex Formula | Metal Ion | Coordination Geometry | Magnetic Moment (μeff) | Reference(s) |

| [Cu((C₆H₅)₂NH)₄]SO₄·6H₂O | Cu(II) | Square Planar | 1.72 B.M. | proquest.comresearchgate.net |

| Ni((C₆H₅)₂NH)₄(NO₃)(H₂O)·5H₂O | Ni(II) | Octahedral | 2.99 B.M. | researchgate.net |

Advanced Characterization of Coordination Complexes

A variety of analytical techniques are employed to fully characterize the coordination complexes of diphenylamine, providing insights into their structure, bonding, and physical properties tsu.edu.

Spectroscopic Methods :

Infrared (IR) Spectroscopy : This technique is crucial for determining how the ligand binds to the metal. A shift in the vibrational frequency of the N-H bond in the complex compared to the free diphenylamine ligand confirms the involvement of the amine nitrogen in coordination researchgate.netresearchgate.net.

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion. The position and number of these absorption bands are indicative of the coordination geometry of the metal center, such as square planar for the Cu(II) complex and octahedral for the Ni(II) complex proquest.comresearchgate.netresearchgate.net.

Magnetic Susceptibility Measurements : This method is used to determine the magnetic moment of the complexes, which reveals the number of unpaired electrons on the central metal ion. This information is vital for confirming the oxidation state of the metal and its coordination environment researchgate.netresearchgate.net.

Conductivity Measurements : Molar conductivity measurements in solution help to determine the nature of the electrolyte. For instance, measurements for the copper-diphenylamine complex indicated a 1:1 electrolyte, confirming that the sulfate ion acts as a counter-ion and is not coordinated to the metal center proquest.comresearchgate.net.

Elemental and Thermal Analysis :

Atomic Absorption Spectroscopy (AAS) : This is used to accurately determine the percentage of the metal in the complex, which helps in confirming the empirical formula researchgate.netresearchgate.net.

Thermogravimetric Analysis (TGA/DTG) : These methods are used to study the thermal stability of the complexes and can confirm the presence of water molecules (either coordinated or lattice) by observing weight loss at specific temperatures researchgate.net.

Mössbauer Spectroscopy : For complexes involving specific isotopes, such as ⁵⁷Fe, Mössbauer spectroscopy can provide detailed information about the oxidation state, spin state, and local chemical environment of the iron atoms researchgate.net.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a fundamental tool in coordination chemistry for determining the electronic structure of a metal ion within a complex. uomustansiriyah.edu.iqgcnayanangal.com This technique helps to ascertain the number of unpaired electrons, which in turn provides information about the oxidation state, electron configuration, and geometry of the central metal ion. uomustansiriyah.edu.iqlibretexts.orglibretexts.org Complexes with unpaired electrons are classified as paramagnetic and are attracted to a magnetic field, whereas those with all paired electrons are diamagnetic and are weakly repelled by it. gcnayanangal.comlibretexts.orglibretexts.orglumenlearning.com

The effective magnetic moment (µeff), calculated from susceptibility data, is directly related to the number of unpaired electrons. lumenlearning.com This value is particularly useful for characterizing complexes of transition metals.

In the case of the complex formed between copper(II) sulfate and diphenylamine, specifically tetrakis(diphenylamine)copper(II) sulfate hexahydrate ([Cu(diphenylamine)₄]SO₄·6H₂O), the magnetic properties have been investigated. Research shows that this complex is paramagnetic. proquest.comresearchgate.net The experimentally determined effective magnetic moment is 1.72 Bohr Magnetons (B.M.). proquest.comresearchgate.net This value is consistent with the presence of a single unpaired electron, which is characteristic of a Cu(II) ion with a d⁹ electronic configuration. This magnetic moment value suggests a square planar geometry around the central copper(II) ion. proquest.comresearchgate.net

| Complex | Magnetic Property | Effective Magnetic Moment (µeff) in B.M. | Inferred Unpaired Electrons | Suggested Geometry |

|---|---|---|---|---|

| [Cu(diphenylamine)₄]SO₄·6H₂O | Paramagnetic | 1.72 | 1 | Square Planar |

Molar Conductivity Studies

Molar conductivity measurements are employed to determine the electrolytic nature of coordination complexes when dissolved in a solvent. The magnitude of the molar conductivity helps to establish whether a complex is a non-electrolyte or, if it is an electrolyte, the number of ions it dissociates into in the solution. This information is crucial for distinguishing between coordinated and non-coordinated (ionic) anions in the complex's structure.

For the tetrakis(diphenylamine)copper(II) sulfate hexahydrate complex, molar conductivity was measured in a 10⁻³ M methanol solution at room temperature. proquest.comresearchgate.net The recorded molar conductance value was 13.39 ± 0.10 S·cm²·mol⁻¹. proquest.com This value is indicative of a 1:1 electrolyte. proquest.comresearchgate.net

| Complex | Solvent | Molar Conductivity (Λm) in S·cm²·mol⁻¹ | Electrolyte Type |

|---|---|---|---|

| [Cu(diphenylamine)₄]SO₄·6H₂O | Methanol | 13.39 ± 0.10 | 1:1 |

Compound Index

| Compound Name | Chemical Formula |

|---|---|

| Diphenylamine | C₁₂H₁₁N |

| Copper(II) sulfate | CuSO₄ |

| Tetrakis(diphenylamine)copper(II) sulfate hexahydrate | [Cu(C₁₂H₁₁N)₄]SO₄·6H₂O |

| Methanol | CH₃OH |

Analytical Methodologies and Applications in Chemical Systems

Spectrophotometric Determination Techniques

Spectrophotometry is a cornerstone of quantitative analysis, and diphenylamine (B1679370) sulfate (B86663) serves as a key reagent in several colorimetric assays. These methods are based on the formation of a colored product whose absorbance is proportional to the concentration of the analyte.

Diphenylamine sulfate is extensively used for the detection and quantification of oxidizing agents, most notably nitrates and nitrites. nih.govwikipedia.org In a strongly acidic medium, such as concentrated sulfuric acid, diphenylamine is oxidized by these agents to form a stable blue-colored quinoidal immonium salt. researchgate.netnist.gov The intensity of this blue coloration, which has a maximal absorbance around 588-595 nm, is directly proportional to the concentration of the oxidizing agent present. researchgate.netresearchgate.netsouthasiacommons.net

The reaction is highly sensitive, allowing for the determination of trace levels of nitrates. researchgate.net The method's accuracy can be influenced by factors such as the pH and the initial nitrate (B79036) content of the sample. researchgate.net For instance, research has shown that the diphenylamine-based method for nitrate determination can be improved by optimizing these variables. researchgate.net While the test is sensitive, it is not entirely specific; other oxidizing agents like chlorates, permanganates, and dichromates can also produce a similar blue color, necessitating the removal or masking of interfering ions for accurate quantification. nist.gov For the determination of micro amounts of nitrate, the reagent can be modified by the addition of p-diaminodiphenylsulphone to enhance its performance. nih.gov

Table 1: Parameters for Spectrophotometric Nitrate Determination using Diphenylamine

| Parameter | Value/Condition | Source |

| Wavelength of Max. Absorbance (λmax) | 588 nm | researchgate.net |

| Linearity Range (Beer's Law) | 38-1150 ng/mL | researchgate.net |

| Detection Limit | 38 ng/mL | researchgate.net |

| Required Medium | Concentrated Sulfuric Acid | researchgate.netnist.govresearchgate.net |

| Color of Complex | Blue | researchgate.netnist.gov |

A classic application of diphenylamine is in the Dische diphenylamine test, a biochemical assay used to detect and quantify deoxyribonucleic acid (DNA). scribd.comlibretexts.orgwikipedia.org The test relies on the reaction of diphenylamine with the deoxyribose sugar present in the DNA backbone. wikipedia.org

Under acidic conditions and heat (e.g., ≥95 °C), the 2-deoxyribose of DNA is converted to ω-hydroxylevulinyl aldehyde. wikipedia.org This aldehyde then reacts with diphenylamine to produce a distinctive blue-colored complex. libretexts.orgwikipedia.org The intensity of the blue color, measured spectrophotometrically at approximately 600 nm, is proportional to the concentration of DNA in the sample. wikipedia.org This method is specific for DNA because diphenylamine does not react with the ribose sugar found in ribonucleic acid (RNA), which may produce a greenish color, allowing for the differentiation between the two nucleic acids. libretexts.orgwikipedia.org

Table 2: Key Aspects of the Dische Diphenylamine Test for DNA

| Feature | Description | Source |

| Analyte | Deoxyribose (in DNA) | scribd.comwikipedia.org |

| Reagent | Diphenylamine in a mixture of sulfuric and acetic acid | wikipedia.org |

| Reaction Condition | Heating in acidic medium | wikipedia.org |

| Product | Blue-colored complex | libretexts.orgwikipedia.org |

| Wavelength of Measurement | ~600 nm | wikipedia.org |

| Specificity | Specific for DNA; does not react with RNA's ribose | libretexts.orgwikipedia.org |

This compound itself functions as a chromogenic reagent, forming the basis for indicators and test solutions. Its ability to undergo a distinct color change upon oxidation makes it a useful redox indicator in titrations. wikipedia.org For instance, diphenylaminesulfonic acid, a derivative with improved water solubility, is a common redox indicator. wikipedia.org

Furthermore, diphenylamine is a component in more complex chromogenic spray reagents used in chromatography. A notable example is the diphenylamine-aniline-phosphoric acid reagent, which is versatile for visualizing glycoconjugates on thin-layer chromatography (TLC) plates. researchgate.net This reagent is prepared by dissolving diphenylamine and aniline (B41778) in a solvent like acetone (B3395972) or methanol (B129727) and then adding phosphoric acid. researchgate.net When sprayed onto a TLC plate and heated, different sugars yield distinct colors, allowing for their identification.

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating and quantifying components in complex mixtures. This compound and its parent compound are often the subjects of such analyses, particularly in residue analysis and stability studies.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the determination of diphenylamine in various matrices, including food products and smokeless powder propellants. spkx.net.cnresearchgate.net These methods typically employ reverse-phase chromatography with a C18 column and UV detection. spkx.net.cndaneshyari.com

The mobile phase often consists of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer. spkx.net.cnsielc.com The detection wavelength is usually set around 285 nm, where diphenylamine exhibits strong absorbance. spkx.net.cn HPLC methods have been developed and validated for analyzing diphenylamine residues in fruits like apples and pears, with good linearity, recovery, and precision. spkx.net.cnijcce.ac.ir For example, one method for food analysis reported a linear range of 0.050 to 10.0 μg/ml with a limit of detection of 0.10 mg/kg. spkx.net.cn

Table 3: Examples of HPLC Methods for Diphenylamine Determination

| Parameter | Method 1 (Food Analysis) | Method 2 (Fruit Sample Analysis) | Method 3 (Air Sample Analysis) |

| Column | AQ-C18 (250 mm × 4.6 mm, 5 µm) | ODS-3 (150 mm × 4.6 mm, 5 µm) | Not Specified |

| Mobile Phase | Methanol-0.02 mol/L NH4Ac (72:28, V/V) | Water-Methanol (30:70) | Not Specified |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1 L/min (sampling rate) |

| Detection | DAD at 285 nm | UV-vis at 280 nm | UV detector |

| Linear Range | 0.050 - 10.0 µg/mL | Not Specified | Not Specified |

| Detection Limit | 0.10 mg/kg | 0.3 mg/kg | 1.7 ng per injection |

| Recovery | 88.0% - 100% | Not Specified | Not Specified |

| Source | spkx.net.cn | daneshyari.com | osha.gov |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides a highly sensitive and specific method for the analysis of diphenylamine. nih.govresearchgate.net This technique is particularly suitable for complex biological matrices, such as liver fractions, where high selectivity is required to eliminate interferences. nih.govresearchgate.net

In a typical GC-MS method, sample preparation involves protein precipitation followed by liquid-liquid extraction (LLE) to isolate the analyte. nih.govresearchgate.net The analysis is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.govresearchgate.net A robust GC-MS method for diphenylamine in liver fractions demonstrated excellent linearity over a concentration range of 0.1 to 25 μM, with a coefficient of determination (R²) higher than 0.999. nih.govresearchgate.net The method also showed high extraction recoveries (>93%) and good precision, with intra- and inter-day relative standard deviations below 6.7%. nih.govresearchgate.net

Table 4: Performance Characteristics of a GC-MS Method for Diphenylamine

| Parameter | Value | Source |

| Analytical Technique | Gas Chromatography/Mass Spectrometry (GC-MS) | nih.govresearchgate.net |

| Sample Matrix | Liver Fractions | nih.govresearchgate.net |

| Linear Range | 0.1 to 25 µM | nih.govresearchgate.net |

| Coefficient of Determination (R²) | > 0.999 | nih.govresearchgate.net |

| Lower Limit of Quantification | 0.1 µM (422.5 µg/kg of liver fraction) | nih.govresearchgate.net |

| Extraction Recovery | > 93% | nih.govresearchgate.net |

| Intra-day Imprecision (RSD) | 1.1% to 6.7% | nih.govresearchgate.net |

| Inter-day Imprecision (RSD) | 1.1% to 6.7% | nih.govresearchgate.net |

Thin Layer Chromatography (TLC) Applications